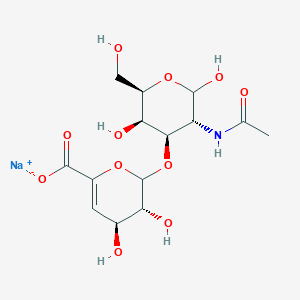

Chondroitin disaccharide di-0S sodium salt

Overview

Description

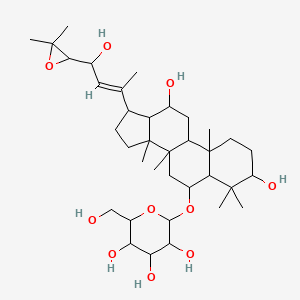

Chondroitin disaccharide di-0S sodium salt, also known as α-ΔUA-[1→3]-GalNAc, is a type of glycosaminoglycan. It is a polysaccharide chain of alternating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) that can be sulfated . It has a molecular weight of 401.30 g/mol .

Synthesis Analysis

Chondroitin disaccharide di-0S sodium salt can be synthesized by controllably depolymerizing microbial sourced chondroitin with an engineered chondroitinase ABC I . The structural analysis of chondroitin disaccharide di-0S sodium salt has been done by a bacterial enzyme, which is an enzyme that catalyzes the hydrolysis of glycosidic bonds .Molecular Structure Analysis

The molecular formula of Chondroitin disaccharide di-0S sodium salt is C14H20NO11Na . The structure of this compound includes glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc) units .Physical And Chemical Properties Analysis

Chondroitin disaccharide di-0S sodium salt is a white powder that is soluble in water (10 mg/mL, clear, colorless) . It should be stored at a temperature of -20°C .Scientific Research Applications

Enzymatic Production of Chondroitin Oligosaccharides and Its Sulfate Derivatives

Chondroitin disaccharide di-0S sodium salt is used in the enzymatic production of chondroitin oligosaccharides and its sulfate derivatives . The biosynthesis of chondroitin oligosaccharides (o-CHs) and sulfate derivatives with specific length is always challenging . However, enzymatic strategies have been reported for producing homogeneous o-CHs and its sulfate derivatives from microbial sourced chondroitin .

Substrate for Enzyme Identification and Characterization

Chondroitin disaccharide di-0S sodium salt may be used as a substrate for the identification and characterization of enzymes such as Clostridium perfringens unsaturated glucuronyl hydrolase .

Reference Compound in Analysis

Chondroitin disaccharide di-0S sodium salt may be used as a reference compound in the analysis of chondroitin disaccharide sulfates .

Medical Applications

Chondroitin sulfate (CS), which can be derived from chondroitin disaccharide di-0S sodium salt, has been widely used in medical fields . It has been demonstrated to have great potential applications for anti-inflammatory treatment .

Nutraceutical Applications

Chondroitin sulfate (CS) has also been widely used in nutraceutical fields . The precursor chondroitin has been demonstrated to have great potential applications for enhancing chondrogenic cell proliferation .

Study of Structure-Activity Relationship

The enzymatic approaches constructed for preparing o-CHs and its sulfate derivatives pave the way for the study of structure-activity relationship .

Mechanism of Action

Target of Action

The primary target of Chondroitin disaccharide di-0S sodium salt is the metabolic pathway of Chondroitin sulfate . It is produced by the degradation of Chondroitin sulfate , a key component of the extracellular matrix in animal tissues.

Mode of Action

Chondroitin disaccharide di-0S sodium salt interacts with its targets by producing a fluorescent pyridylamino derivative with 2-aminopyridine . This derivative can be used in studies about the metabolic pathway of Chondroitin sulfate and related disease mechanisms .

Biochemical Pathways

The compound plays a significant role in the metabolic pathway of Chondroitin sulfate . It is an unsaturated disaccharide produced by the degradation of Chondroitin sulfate . The fluorescent pyridylamino derivative it produces can be used to study this metabolic pathway and its implications in various disease mechanisms .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Result of Action

The result of the action of Chondroitin disaccharide di-0S sodium salt is the production of a fluorescent pyridylamino derivative . This derivative can be used in studies about the metabolic pathway of Chondroitin sulfate and related disease mechanisms .

Action Environment

The action environment of Chondroitin disaccharide di-0S sodium salt can be influenced by various factors. It is recommended to store the compound under the recommended conditions in the Certificate of Analysis .

properties

IUPAC Name |

sodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO11.Na/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10-,11+,13?,14?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINMCWVHKALKTM-YKBJBWNUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20NNaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chondroitin disaccharide di-0S sodium salt | |

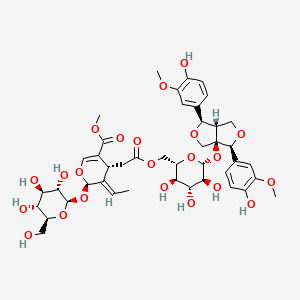

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)

![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)